molecular formula C27H34N2O5 B3740394 3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

Cat. No.: B3740394
M. Wt: 466.6 g/mol
InChI Key: IKMDPIGLLOGBCI-UHFFFAOYSA-N
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Description

3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dispiro structure, which is characterized by two spiro-connected rings, and contains multiple functional groups, including dimethylamino and phenyl groups.

Properties

IUPAC Name

3,11-bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-28(2)21-9-5-19(6-10-21)23-31-15-26(16-32-23)13-14-27(25(26)30)17-33-24(34-18-27)20-7-11-22(12-8-20)29(3)4/h5-12,23-24H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMDPIGLLOGBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2OCC3(CCC4(C3=O)COC(OC4)C5=CC=C(C=C5)N(C)C)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the core dispiro structure, followed by the introduction of dimethylamino and phenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The dimethylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as organic electronic devices and sensors.

Mechanism of Action

The mechanism of action of 3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[515826]pentadecan-7-one stands out due to its dispiro structure, which imparts unique chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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